
2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate” is a chemical compound of the carbamate family. It has a molecular weight of 251.18 . The compound is typically available in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is “2,2,2-trifluoroethyl 2-fluoro-5-methylphenylcarbamate” and its InChI code is "1S/C10H9F4NO2/c1-6-2-3-7(11)8(4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.18 . It is typically available in the form of a powder . The storage temperature is room temperature .Applications De Recherche Scientifique
Chiral Stationary Phases in High-Performance Liquid Chromatography
Chiral recognition abilities of carbamate derivatives, including those similar to 2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate, have been extensively studied for their application as chiral stationary phases in high-performance liquid chromatography (HPLC). These compounds, when modified with halogen and methyl groups, exhibit remarkable chiral recognition, significantly impacting the polarities of the carbamate residues and enhancing enantioseparation capabilities. For instance, cellulose and amylose derivatives have demonstrated excellent chiral recognition, showing superior resolution for some racemates compared to other phenylcarbamates (Chankvetadze et al., 1997).
Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds
The compound under discussion is structurally related to fluoromethylating agents, which have seen extensive research for their application in catalytic fluoromethylation of carbon-carbon multiple bonds. This process is vital in pharmaceuticals and agrochemicals, where trifluoromethyl and difluoromethyl groups are highly sought-after motifs. Photoredox catalysis has emerged as a key strategy, allowing for efficient and selective radical fluoromethylation under mild conditions. Such research highlights the ongoing development of new protocols for incorporating fluoromethyl groups into various organic skeletons, broadening the scope of synthetic organic chemistry (Koike & Akita, 2016).
Antipathogenic Activity
Research into thiourea derivatives, closely related to the compound of interest, has shown significant antipathogenic activity. These studies have been instrumental in developing new antimicrobial agents with potential for combating biofilm-associated infections, particularly against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The introduction of halogen atoms into the molecular structure has been correlated with enhanced antibacterial properties, opening avenues for novel treatments (Limban, Marutescu, & Chifiriuc, 2011).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c1-6-2-3-7(11)8(4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQMRQOTONYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194975 | |
| Record name | 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087797-87-2 | |
| Record name | 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087797-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)
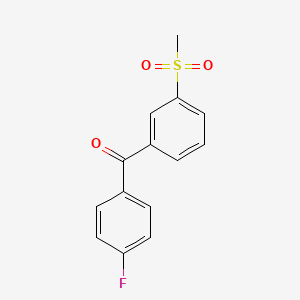
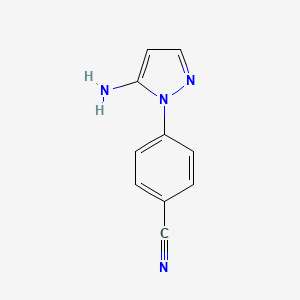
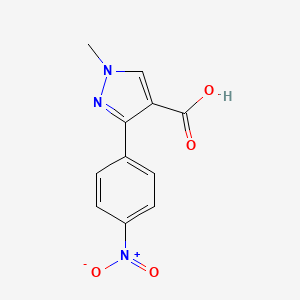
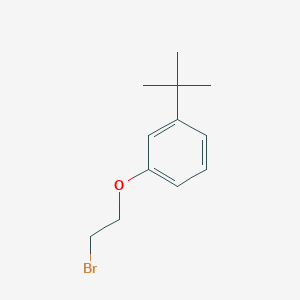
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
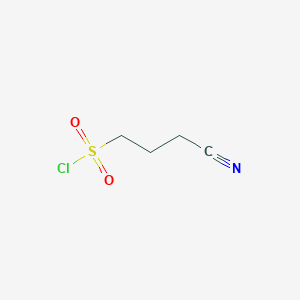
![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)
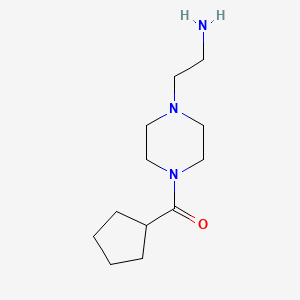

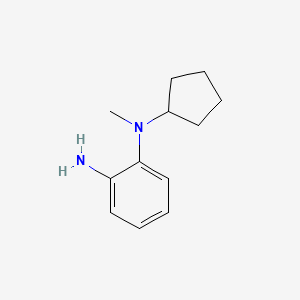
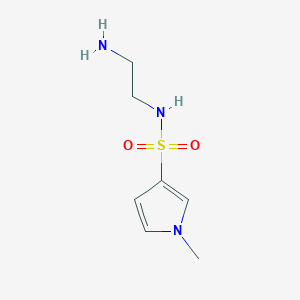
![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)
![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)